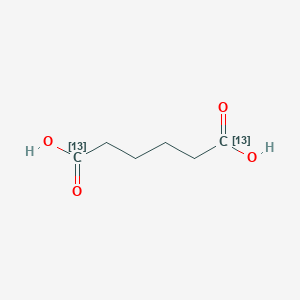

Adipic acid-13C2

Description

The exact mass of the compound (1,6-13C2)Hexanedioic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,6-13C2)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-MPOCSFTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[13C](=O)O)C[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583903 | |

| Record name | (1,6-~13~C_2_)Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133954-44-6 | |

| Record name | (1,6-~13~C_2_)Hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133954-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Adipic Acid-13C2 in Research: A Technical Guide for Scientists and Drug Development Professionals

Adipic acid-13C2, a stable isotope-labeled form of the six-carbon dicarboxylic acid, serves as a critical tool in metabolic research and analytical chemistry. Its primary applications lie in its use as a metabolic tracer to investigate fatty acid oxidation and as an internal standard for the precise quantification of dicarboxylic acids in biological matrices. This guide provides an in-depth overview of its uses, complete with experimental protocols, quantitative data, and pathway visualizations to support researchers in designing and implementing studies utilizing this versatile compound.

This compound as a Metabolic Tracer in Fatty Acid Oxidation Studies

Stable isotope-labeled tracers are invaluable for quantifying biochemical reactions in vivo. This compound is employed to probe the pathways of fatty acid catabolism, particularly in the context of nutritional deficiencies and metabolic disorders.

Probing Fatty Acid Oxidation in Humans

A key application of this compound is in the non-invasive assessment of whole-body fatty acid oxidation. Research has demonstrated its utility in studying how nutritional status, such as riboflavin deficiency, can impact the body's ability to metabolize fats. Riboflavin is a precursor to flavin adenine dinucleotide (FAD), a critical cofactor for acyl-CoA dehydrogenases involved in β-oxidation.

A study by Bates (1991) established a protocol to assess fatty acid oxidation in human subjects using an oral dose of [1,6-13C2]adipic acid and subsequent analysis of expired air.

Objective: To measure the rate of fatty acid oxidation by monitoring the appearance of 13CO2 in breath after administration of a 13C-labeled adipic acid tracer.

Methodology:

-

Subject Preparation: Subjects are typically fasted overnight to ensure a metabolic steady state.

-

Tracer Administration: A single oral dose of [1,6-13C2]adipic acid is administered at a concentration of 5 mg per kg of body weight.

-

Breath Sample Collection: Breath samples are collected at baseline (pre-dose) and at regular intervals (e.g., every 20-30 minutes) for up to 200 minutes post-administration. Samples are collected in airtight bags or tubes.

-

13CO2 Analysis: The isotopic enrichment of 13CO2 in the breath samples is measured using isotope ratio mass spectrometry (IRMS).

-

Data Calculation: The rate of 13CO2 excretion is used to calculate the percentage of the administered this compound dose that has been oxidized over the collection period. Peak enrichment of 13CO2 in breath is typically observed around 100 minutes after the dose.

Quantitative Data from Human Studies

The following table summarizes the percentage of the administered 5 mg/kg oral dose of [1,6-13C2]adipic acid that was oxidized to 13CO2 within 200 minutes in various human cohorts, as reported by Bates (1991).

| Cohort | Mean Percentage of Dose Oxidized (%) |

| Adults | 9.9 |

| School-children | 11.5 |

| Pregnant Women | 8.4 |

| Lactating Women | 10.6 |

These findings indicate that fatty acid oxidation rates can be influenced by age and physiological status. The study noted that correction of endemic riboflavin deficiency did not have a significant overall effect on the rate of [13C]adipic acid oxidation in the studied population.

Metabolic Pathway of Adipic Acid Oxidation

Adipic acid is metabolized via the β-oxidation pathway, similar to other fatty acids. The 13C labels from this compound are incorporated into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle. The labeled carbon atoms are subsequently released as 13CO2 during the decarboxylation steps of the TCA cycle.

This compound as an Internal Standard in Quantitative Analysis

In analytical chemistry, particularly in mass spectrometry-based methods, stable isotope-labeled internal standards are the gold standard for accurate and precise quantification. This compound is an ideal internal standard for the analysis of adipic acid and other dicarboxylic acids in biological samples due to its chemical and physical similarity to the analyte, which allows it to compensate for variations during sample preparation and analysis.

Quantification of Dicarboxylic Acids in Urine by LC-MS/MS

The following provides a general framework for an experimental protocol for the quantification of urinary dicarboxylic acids using this compound as an internal standard, based on common practices in the field.

Objective: To accurately quantify the concentration of adipic acid and other dicarboxylic acids in urine samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope dilution.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature and vortex.

-

To a 100 µL aliquot of urine, add 10 µL of an internal standard solution containing this compound (concentration will depend on the expected range of the analyte).

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both the native dicarboxylic acids and this compound are monitored. For this compound, the precursor ion would be m/z 147.1 and product ions would be selected based on fragmentation patterns.

-

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte standards.

-

The concentration of the analyte in the unknown samples is then calculated from the calibration curve.

-

Workflow for Quantitative Analysis using this compound

The following diagram illustrates the typical workflow for the quantification of dicarboxylic acids in a biological sample using this compound as an internal standard.

Conclusion

This compound is a powerful and versatile tool for researchers in the fields of metabolism, clinical chemistry, and drug development. Its application as a metabolic tracer provides valuable insights into the dynamics of fatty acid oxidation in vivo, while its use as an internal standard ensures the accuracy and reliability of quantitative measurements of dicarboxylic acids. The experimental protocols and data presented in this guide offer a solid foundation for the integration of this compound into a wide range of research applications.

An In-depth Technical Guide to Adipic Acid-1,6-13C2: Structure, Properties, and Applications in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adipic acid-1,6-13C2, a stable isotope-labeled compound crucial for metabolic research. This document details its chemical structure, and physical and chemical properties, and provides insights into its application as a tracer in metabolic flux analysis, particularly in the context of fatty acid oxidation.

Chemical Structure and Properties

Adipic acid-1,6-13C2 is a form of adipic acid where the two carbon atoms at the carboxyl groups (positions 1 and 6) are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool for tracing the metabolic fate of adipic acid and related compounds in biological systems without the need for radioactive tracers.

Chemical Structure:

Table 1: General and Physicochemical Properties of Adipic Acid-1,6-13C2

| Property | Value | Reference(s) |

| IUPAC Name | Hexanedioic-1,6-¹³C₂ acid | [1][2] |

| Synonyms | Adipic acid-¹³C₂, Hexanedioic acid-¹³C₂ | [1] |

| CAS Number | 133954-44-6 | [1] |

| Molecular Formula | ¹³C₂C₄H₁₀O₄ | [1] |

| Molecular Weight | 148.13 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 151-154 °C | [1] |

| Boiling Point | 265 °C at 100 mmHg | [1] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |

Experimental Protocols

Synthesis of Adipic Acid-1,6-13C2

While a detailed, publicly available, step-by-step synthesis protocol for Adipic acid-1,6-13C2 is not readily found in standard literature, the general synthetic strategy involves the oxidation of a ¹³C-labeled precursor. A plausible synthetic route would start from a commercially available ¹³C-labeled cyclohexane derivative.

Conceptual Synthesis Workflow:

The synthesis would likely follow the established industrial process for unlabeled adipic acid, but starting with a precursor labeled at the appropriate positions. One possible precursor is [1,6-¹³C₂]cyclohexane, which would then be oxidized.

Caption: Conceptual workflow for the synthesis of Adipic acid-1,6-13C2.

General Laboratory-Scale Procedure for Adipic Acid Synthesis (from Cyclohexene):

The following is a general protocol for the synthesis of unlabeled adipic acid from cyclohexene, which illustrates the type of oxidative cleavage reaction that would be involved. To synthesize the labeled compound, a correspondingly labeled starting material would be required.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexene, a phase transfer catalyst (e.g., Aliquat 336), sodium tungstate dihydrate, and potassium bisulfate.

-

Solvent System: The reaction is typically biphasic, with cyclohexene in the organic layer and the other reagents in the aqueous layer.

-

Oxidation: Slowly add 30% hydrogen peroxide to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a specified period, allowing the phase transfer catalyst to facilitate the reaction between the organic-soluble cyclohexene and the aqueous-soluble oxidizing agent.

-

Workup: After cooling, the product, adipic acid, will crystallize. The solid product can be isolated by vacuum filtration.

-

Purification: The crude adipic acid can be purified by recrystallization from hot water.

Analytical Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the isotopic labeling pattern of Adipic acid-1,6-13C2.

Sample Preparation:

-

Dissolve a small amount of the Adipic acid-1,6-13C2 sample (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹³C NMR Acquisition Parameters (General):

| Parameter | Suggested Value |

| Spectrometer Frequency | ≥100 MHz |

| Pulse Program | Standard ¹³C observe with proton decoupling |

| Relaxation Delay (d1) | 2-5 seconds |

| Number of Scans (ns) | 1024 or higher (for good signal-to-noise) |

The resulting ¹³C NMR spectrum will show a significantly enhanced signal for the carboxyl carbons (C1 and C6) compared to the methylene carbons (C2, C3, C4, C5), confirming the isotopic enrichment at the desired positions.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of Adipic acid-1,6-13C2.

Sample Preparation for GC-MS:

-

Derivatization: Carboxylic acids are often derivatized to more volatile esters (e.g., methyl or trimethylsilyl esters) before GC-MS analysis. A common method is derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Extraction: For biological samples, a liquid-liquid extraction is typically performed to isolate the organic acids.

-

Analysis: The derivatized sample is injected into the GC-MS.

GC-MS Parameters (General):

| Parameter | Suggested Value |

| GC Column | A non-polar or medium-polarity column (e.g., DB-5ms) |

| Injection Mode | Splitless |

| Oven Program | A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 280°C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detection | Full scan or Selected Ion Monitoring (SIM) |

The mass spectrum will show a molecular ion peak (or a characteristic fragment ion) that is 2 mass units higher than that of unlabeled adipic acid, confirming the presence of the two ¹³C atoms. The relative intensities of the M+0, M+1, and M+2 peaks can be used to calculate the isotopic enrichment.

Application in Metabolic Research: A Case Study in Fatty Acid Oxidation

Adipic acid-1,6-13C2 is a valuable tracer for studying fatty acid β-oxidation. As a dicarboxylic acid, its metabolism can provide insights into how cells process fatty acids, particularly under certain pathological conditions where this pathway may be altered.

Experimental Workflow: Tracing Fatty Acid Oxidation in Cultured Cells

This workflow outlines a typical experiment to trace the metabolism of Adipic acid-1,6-13C2 in a cell culture model.

Caption: Experimental workflow for a stable isotope tracing study.

Detailed Steps:

-

Cell Culture: Plate cells of interest (e.g., hepatocytes, myotubes) and grow to a desired confluency.

-

Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of Adipic acid-1,6-13C2. The incubation time will depend on the expected rate of metabolism and the specific research question.

-

Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is often achieved by washing the cells with ice-cold saline and then adding a cold solvent like liquid nitrogen or a methanol/water mixture.

-

Metabolite Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

-

LC-MS/MS or GC-MS Analysis: Analyze the cell extracts to identify and quantify the ¹³C-labeled metabolites. By tracking the incorporation of the ¹³C label into downstream metabolites of the fatty acid oxidation pathway (e.g., acetyl-CoA, citrate, succinate), researchers can map the flow of carbon from adipic acid.

-

Data Processing and Flux Analysis: The raw mass spectrometry data is processed to correct for natural isotope abundance and to determine the mass isotopomer distribution of key metabolites. This data is then used in metabolic flux analysis software to calculate the rates of metabolic reactions.

-

Biological Interpretation: The calculated fluxes provide a quantitative understanding of how adipic acid is metabolized and how this may be altered by genetic modifications, drug treatments, or disease states.

Conclusion

Adipic acid-1,6-13C2 is a powerful and versatile tool for researchers in the life sciences. Its stable isotopic label allows for safe and precise tracing of metabolic pathways, providing valuable insights into cellular metabolism. The experimental protocols and workflows outlined in this guide provide a framework for utilizing this compound to advance our understanding of metabolic processes in health and disease, with significant implications for drug discovery and development.

References

A Technical Guide to the Physical Characteristics of 13C Labeled Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 13C labeled adipic acid. It is designed to be a comprehensive resource for researchers and professionals in drug development and metabolic research, offering detailed data, experimental protocols, and visualizations to support laboratory work and analysis.

Physical and Chemical Properties

13C labeled adipic acid shares most of its physical properties with its unlabeled counterpart. The primary difference lies in its molecular weight, which varies depending on the number of incorporated 13C isotopes. This subtle change is crucial for its use as a tracer in metabolic studies. The following tables summarize the key physical properties for unlabeled, 1,6-¹³C₂ labeled, and uniformly ¹³C₆ labeled adipic acid.

Table 1: General Physical Properties

| Property | Unlabeled Adipic Acid | 1,6-¹³C₂ Adipic Acid | ¹³C₆ Adipic Acid |

| Appearance | White crystalline solid[1] | Solid | Crystals[2] |

| Molecular Formula | C₆H₁₀O₄[1] | HO₂¹³C(CH₂)₄¹³CO₂H[3] | ¹³C₆H₁₀O₄[2] |

| Molecular Weight | 146.14 g/mol [1] | 148.13 g/mol [3] | 152.10 g/mol [4][5] |

| Melting Point | 151-154 °C[1][3] | 151-154 °C[3] | No data available |

| Boiling Point | 265 °C at 100 mmHg[1][3] | 265 °C at 100 mmHg[3] | No data available |

| Flash Point | 196 °C (closed cup)[3] | 196 °C (closed cup)[3] | 196 °C (closed cup)[2] |

| Density | ~1.36 g/cm³ (for unlabeled)[6] | No data available | No data available |

| Isotopic Purity | Not Applicable | 99 atom % ¹³C[3] | ≥99 atom % ¹³C[2] |

| CAS Number | 124-04-9[1] | 133954-44-6[3] | 942037-55-0[4] |

*The density of isotopically labeled compounds is expected to be very similar to the unlabeled form.

Table 2: Solubility Data for Unlabeled Adipic Acid

The solubility of adipic acid is temperature-dependent. The following table provides solubility data for unlabeled adipic acid in water and various organic solvents. The solubility of 13C labeled adipic acid is expected to be very similar. One supplier notes the solubility of a 13C labeled adipic acid in DMSO to be 100 mg/mL with the need for sonication.

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Water | 15 | 1.44 |

| Water | 20 | 1.9 |

| Water | 25 | 2.4[6] |

| Water | 100 | 160[6] |

| Methanol | 20 | 16.7 |

| Ethanol | 20 | 7.8 |

| Acetone | 20 | 7.9 |

| Ethyl Acetate | 20 | 3.6 |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of 13C labeled adipic acid and for its application in tracer studies.

Table 3: NMR Spectroscopic Data for Adipic Acid

| Nucleus | Solvent | Chemical Shift (ppm) | Assignment |

| ¹³C | D₂O | ~186.4 | Carbonyl (C=O) |

| ¹³C | D₂O | ~40.1 | Methylene (-CH₂-) adjacent to carbonyl |

| ¹³C | D₂O | ~28.5 | Central methylene (-CH₂-) |

| ¹H | DMSO-d₆ | ~12.0 | Carboxylic acid proton (-COOH) |

| ¹H | DMSO-d₆ | ~2.21 | Methylene (-CH₂-) adjacent to carbonyl |

| ¹H | DMSO-d₆ | ~1.51 | Central methylene (-CH₂-) |

Table 4: Mass Spectrometry Data for Adipic Acid

| Technique | Key Fragments (m/z) | Notes |

| Electron Ionization (EI) | 146 (M+), 128, 111, 100, 83, 73, 55, 45 | The mass spectrum of unlabeled adipic acid shows a molecular ion peak at m/z 146. For ¹³C labeled variants, the molecular ion peak will shift accordingly (e.g., M+2 for 1,6-¹³C₂, M+6 for ¹³C₆). |

Table 5: Infrared (IR) Spectroscopy Data for Adipic Acid

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 (broad) | O-H stretch of the carboxylic acid |

| ~1700 (strong) | C=O stretch of the carboxylic acid |

| ~1430 | C-O-H bend |

| ~1300-1100 | C-O stretch |

Experimental Protocols

The following are generalized protocols for the analysis of 13C labeled adipic acid. Instrument parameters may need to be optimized for specific equipment and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the isotopic labeling pattern and assess the purity of 13C labeled adipic acid.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the 13C labeled adipic acid in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or D₂O) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (approximately 0-200 ppm).

-

Use a pulse sequence with proton decoupling (e.g., zgpg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The number of scans will depend on the sample concentration and the level of 13C enrichment.

-

Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (approximately 0-13 ppm).

-

Acquire a standard ¹H spectrum.

-

Process the data similarly to the ¹³C spectrum.

-

-

Data Analysis:

-

For ¹³C NMR, the presence of signals at the expected chemical shifts for adipic acid with significantly increased intensity (for the labeled positions) confirms the isotopic enrichment.

-

For ¹H NMR, the presence of ¹³C satellites around the proton signals adjacent to the labeled carbons can also confirm labeling.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the isotopic enrichment of 13C labeled adipic acid.

Methodology:

-

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required to increase volatility. A common method is silylation to form a trimethylsilyl (TMS) ester.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).

-

-

Instrumentation:

-

GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) or chemical ionization (CI) source.

-

LC-MS: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

-

Acquisition:

-

GC-MS: Inject the derivatized sample into the GC. The temperature program should be optimized to separate adipic acid from any impurities. The mass spectrometer should be set to scan a mass range that includes the expected molecular ion of the derivatized labeled adipic acid.

-

LC-MS: Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column). The mobile phase gradient should be optimized for good peak shape and separation. The mass spectrometer should be operated in a mode that allows for the detection of the molecular ion (e.g., selected ion monitoring or full scan).

-

-

Data Analysis:

-

The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C labeled adipic acid (or its derivative). For example, for ¹³C₆-adipic acid, the molecular ion will be 6 mass units higher than that of unlabeled adipic acid.

-

The isotopic distribution of the molecular ion peak can be used to confirm the number of 13C atoms incorporated.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule and confirm its identity as adipic acid.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should display the characteristic absorption bands for a carboxylic acid, as detailed in Table 5. The positions of these bands are not significantly affected by 13C labeling.

-

Visualizations

Experimental Workflow for a ¹³C Tracer Study

The following diagram illustrates a typical workflow for a metabolic flux analysis (MFA) study using 13C labeled adipic acid as a tracer.

Caption: A typical workflow for a ¹³C metabolic tracer study.

Metabolic Pathway of Adipic Acid Catabolism

Adipic acid is metabolized in a manner similar to fatty acids, via a β-oxidation pathway. The following diagram illustrates a simplified representation of this catabolic process.

Caption: Simplified β-oxidation pathway for adipic acid catabolism.

References

- 1. Adipic acid - Wikipedia [en.wikipedia.org]

- 2. Reverse β-oxidation pathways for efficient chemical production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000448) [hmdb.ca]

- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Adipic Acid-13C2 (CAS: 133954-44-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid-1,6-13C2 is a stable, isotopically labeled form of adipic acid, a dicarboxylic acid of significant industrial importance. In the scientific research community, particularly in the fields of metabolomics and drug development, isotopically labeled compounds are invaluable tools. The incorporation of two carbon-13 (¹³C) atoms at the terminal carboxylic acid positions (C1 and C6) of the adipic acid molecule allows for its precise tracing and quantification in complex biological systems. This guide provides a comprehensive overview of the technical details of Adipic acid-1,6-13C2, including its properties, synthesis, and key applications with detailed experimental insights.

Physicochemical Properties

Adipic acid-1,6-13C2 is a white, crystalline solid. Its physical and chemical properties are largely similar to its unlabeled counterpart, with the key difference being its molecular weight due to the presence of the ¹³C isotopes.

| Property | Value | Reference |

| CAS Number | 133954-44-6 | N/A |

| Molecular Formula | HOOC(CH₂)₄COOH | N/A |

| Linear Formula | HO₂¹³C(CH₂)₄¹³CO₂H | --INVALID-LINK-- |

| Molecular Weight | 148.13 g/mol | --INVALID-LINK-- |

| Isotopic Purity | ≥99 atom % ¹³C | --INVALID-LINK-- |

| Melting Point | 151-154 °C | --INVALID-LINK-- |

| Boiling Point | 265 °C at 100 mmHg | --INVALID-LINK-- |

| Solubility | Slightly soluble in water; freely soluble in ethanol. | N/A |

Synthesis

The synthesis of Adipic acid-1,6-13C2 involves the introduction of the carbon-13 label at the carboxylic acid positions. While specific, detailed proprietary synthesis protocols are not always publicly available, a general synthetic strategy can be inferred from established methods for synthesizing isotopically labeled carboxylic acids. A plausible route involves the use of a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), as a source of the labeled carboxyl carbon.

A potential synthetic pathway could start from 1,4-dibromobutane. The reaction of 1,4-dibromobutane with two equivalents of K¹³CN would yield the dinitrile, which can then be hydrolyzed under acidic or basic conditions to produce Adipic acid-1,6-13C2.

Experimental Protocols

Use as an Internal Standard for Quantification of Dicarboxylic Acids by GC-MS

This compound is an ideal internal standard for the accurate quantification of adipic acid and other dicarboxylic acids in biological matrices like urine or plasma. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for its differentiation by mass spectrometry.

Objective: To quantify the concentration of adipic acid in a urine sample.

Methodology:

-

Sample Preparation:

-

To 100 µL of urine, add a known amount (e.g., 10 µL of a 1 mg/mL solution) of Adipic acid-1,6-13C2 in a suitable solvent (e.g., methanol).

-

Add 10 µL of an antioxidant solution (e.g., 0.1% butylated hydroxytoluene in methanol) to prevent degradation.

-

Vortex the sample for 30 seconds.

-

Acidify the sample by adding 10 µL of 6 M HCl.

-

Extract the dicarboxylic acids with 500 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor m/z for TMS-derivatized adipic acid (e.g., M-15 fragment).

-

Monitor m/z for TMS-derivatized Adipic acid-1,6-13C2 (M-15 fragment + 2 Da).

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled adipic acid spiked with the same amount of Adipic acid-1,6-13C2 internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of adipic acid in the unknown sample by interpolating its peak area ratio from the calibration curve.

-

Metabolic Flux Analysis of Fatty Acid Oxidation

This compound can be used as a tracer to study the metabolic fate of dicarboxylic acids and their interaction with fatty acid oxidation pathways. By introducing the labeled adipic acid to cells or organisms, researchers can track the incorporation of the ¹³C label into downstream metabolites.

Objective: To trace the metabolic fate of adipic acid in cultured hepatocytes.

Methodology:

-

Cell Culture and Labeling:

-

Culture primary hepatocytes or a suitable cell line (e.g., HepG2) in standard growth medium.

-

At ~80% confluency, replace the growth medium with a labeling medium containing a known concentration of Adipic acid-1,6-13C2 (e.g., 100 µM).

-

Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled substrate.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding 1 mL of ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS Analysis:

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

-

Column: A suitable column for polar metabolite separation, such as a HILIC column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to resolve key metabolites of central carbon metabolism (e.g., TCA cycle intermediates).

-

Mass Spectrometer: High-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF) capable of accurate mass measurements.

-

Ionization Mode: Negative Electrospray Ionization (ESI).

-

Acquisition Mode: Full scan mode to detect all labeled and unlabeled metabolites.

-

-

Data Analysis:

-

Identify and quantify the isotopologues of downstream metabolites (e.g., succinyl-CoA, acetyl-CoA) by their accurate mass and retention time.

-

Determine the fractional labeling of each metabolite to understand the contribution of adipic acid to different metabolic pathways.

-

Data and Spectral Information

Below are tables summarizing typical analytical data for Adipic acid-1,6-13C2.

Table 1: Certificate of Analysis Data

| Parameter | Specification |

| Appearance | White to off-white solid |

| Purity (by NMR) | ≥98% |

| Isotopic Enrichment | ≥99 atom % ¹³C |

| Chemical Identity | Conforms to structure |

Table 2: Spectroscopic Data (Reference for Unlabeled Adipic Acid)

| Technique | Key Signals |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.0 (s, 2H, -COOH), 2.21 (t, 4H, -CH₂-COOH), 1.51 (m, 4H, -CH₂-CH₂-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 174.6 (-COOH), 33.5 (-CH₂-COOH), 24.1 (-CH₂-CH₂-) |

| Mass Spectrometry (EI) | m/z (relative intensity): 146 (M+), 128, 111, 100, 83, 73, 60, 55, 45 |

Note: For Adipic acid-1,6-13C2, the molecular ion in mass spectrometry will be observed at m/z 148. The ¹³C NMR will show significantly enhanced signals for the carboxyl carbons, and there may be observable ¹³C-¹³C coupling depending on the specific isotopomer distribution.

Conclusion

Adipic acid-1,6-13C2 is a powerful tool for researchers in the life sciences. Its well-defined isotopic labeling allows for precise and accurate quantification and metabolic tracing experiments. The experimental protocols provided in this guide serve as a starting point for the application of this valuable research compound in studies of dicarboxylic acid metabolism, fatty acid oxidation, and as a reliable internal standard in quantitative analytical methods. As with any experimental work, optimization of the provided protocols for specific experimental systems and instrumentation is recommended.

An In-Depth Technical Guide to the Synthesis and Purification of Adipic Acid-1,6-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Adipic acid-1,6-¹³C₂, a stable isotope-labeled compound crucial for a variety of research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. This document details the synthetic pathway, purification protocols, and analytical characterization of Adipic acid-1,6-¹³C₂.

Synthesis of Adipic Acid-1,6-¹³C₂

The synthesis of Adipic acid-1,6-¹³C₂ is a two-step process that begins with the commercially available starting material 1,4-dibromobutane and introduces the ¹³C labels at the carboxyl groups. The overall synthetic scheme is outlined below.

Diagram of the Synthesis Pathway:

Caption: Synthesis of Adipic Acid-1,6-¹³C₂ from 1,4-dibromobutane.

Step 1: Synthesis of Adiponitrile-1,6-¹³C₂

The first step involves a nucleophilic substitution reaction where 1,4-dibromobutane is reacted with two equivalents of potassium cyanide-¹³C (K¹³CN) to yield adiponitrile-1,6-¹³C₂. The use of ¹³C-labeled potassium cyanide is critical as it incorporates the stable isotope at the desired positions.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dibromobutane in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

Add two molar equivalents of potassium cyanide-¹³C (99 atom % ¹³C) to the solution.

-

Heat the reaction mixture with stirring to a temperature of approximately 120-140°C.

-

Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a large volume of water and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude adiponitrile-1,6-¹³C₂.

Quantitative Data for Adiponitrile-1,6-¹³C₂ Synthesis:

| Parameter | Value |

| Starting Material | 1,4-Dibromobutane |

| Reagent | Potassium Cyanide-¹³C |

| Solvent | DMSO |

| Reaction Temperature | 120-140°C |

| Typical Yield | 80-90% |

| Purity (crude) | >90% |

Step 2: Hydrolysis of Adiponitrile-1,6-¹³C₂ to Adipic Acid-1,6-¹³C₂

The second step is the acid-catalyzed hydrolysis of the dinitrile to the corresponding dicarboxylic acid. This reaction converts the ¹³C-labeled nitrile groups into ¹³C-labeled carboxylic acid groups.

Experimental Protocol:

-

Place the crude adiponitrile-1,6-¹³C₂ in a round-bottom flask.

-

Add an excess of a strong mineral acid, such as concentrated hydrochloric acid or sulfuric acid in water.

-

Heat the mixture to reflux with vigorous stirring.

-

Continue refluxing for several hours until the hydrolysis is complete, which can be monitored by the cessation of ammonia evolution or by thin-layer chromatography (TLC).

-

Cool the reaction mixture in an ice bath to precipitate the crude Adipic Acid-1,6-¹³C₂.

-

Collect the solid product by vacuum filtration and wash with cold deionized water to remove any remaining acid.

-

The crude product can then be subjected to purification.

Quantitative Data for Adipic Acid-1,6-¹³C₂ Synthesis:

| Parameter | Value |

| Starting Material | Adiponitrile-1,6-¹³C₂ |

| Reagent | Concentrated HCl or H₂SO₄/H₂O |

| Reaction Condition | Reflux |

| Typical Yield | 85-95% |

| Purity (crude) | >95% |

Purification of Adipic Acid-1,6-¹³C₂

Purification of the crude Adipic acid-1,6-¹³C₂ is essential to achieve the high purity required for research and drug development applications. Recrystallization is a highly effective method for this purpose.

Diagram of the Purification Workflow:

Caption: Purification workflow for Adipic Acid-1,6-¹³C₂ via recrystallization.

Experimental Protocol for Recrystallization:

-

Transfer the crude Adipic acid-1,6-¹³C₂ to an Erlenmeyer flask.

-

Add a minimal amount of deionized water, just enough to dissolve the solid upon heating.

-

Heat the suspension on a hot plate with stirring until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and any insoluble impurities.

-

Allow the clear solution to cool slowly to room temperature, which will induce the formation of well-defined crystals.

-

Further cool the flask in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][2]

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified Adipic acid-1,6-¹³C₂ in a vacuum oven at a moderate temperature (e.g., 60-70°C) to a constant weight.

Quantitative Data for Purification:

| Parameter | Value |

| Purification Method | Recrystallization |

| Solvent | Water |

| Typical Recovery Yield | >90% |

| Final Purity | >99% |

Analytical Characterization

The identity and purity of the final product should be confirmed by various analytical techniques.

Table of Analytical Data:

| Technique | Expected Result |

| Melting Point | 151-154 °C |

| ¹³C NMR | A signal for the ¹³C-labeled carboxyl carbon will be observed at approximately 177-178 ppm. The methylene carbons will appear at approximately 34 ppm (α to COOH) and 24 ppm (β to COOH). |

| ¹H NMR | A broad singlet for the acidic protons (COOH) around 12 ppm. Multiplets for the methylene protons at approximately 2.2-2.4 ppm (α to COOH) and 1.5-1.7 ppm (β to COOH). |

| Mass Spectrometry (EI) | The molecular ion peak ([M]⁺) for Adipic acid-1,6-¹³C₂ is expected at m/z 148. The unlabeled adipic acid has a molecular weight of approximately 146.14 g/mol .[3] |

| Isotopic Purity | Typically ≥99 atom % ¹³C as determined by mass spectrometry. |

References

A Technical Guide to Adipic Acid-13C2: Isotopic Purity and Enrichment Levels for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Adipic acid-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. This document details its isotopic purity and enrichment levels, provides comprehensive experimental protocols for its analysis, and visualizes its role in relevant metabolic pathways.

Quantitative Data Summary

The isotopic purity and enrichment of this compound are critical parameters for its use as a tracer in metabolic studies. Commercially available this compound and its fully labeled counterpart, Adipic acid-13C6, exhibit high levels of isotopic enrichment. The following tables summarize the typical specifications from leading suppliers.

Table 1: Isotopic Purity and Enrichment of Adipic acid-1,6-13C2

| Parameter | Specification | Source |

| Isotopic Purity | 99 atom % 13C | Sigma-Aldrich[1] |

| Chemical Formula | HO₂¹³C(CH₂)₄¹³CO₂H | Sigma-Aldrich[1] |

| Molecular Weight | 148.13 g/mol | MedChemExpress, Sigma-Aldrich[1][2] |

| CAS Number | 133954-44-6 | MedChemExpress, Sigma-Aldrich[1][2] |

| Mass Shift | M+2 | Sigma-Aldrich[1] |

Table 2: Isotopic Purity and Enrichment of Adipic acid-¹³C₆

| Parameter | Specification | Source |

| Isotopic Purity | ≥99 atom % 13C | Sigma-Aldrich[3] |

| Chemical Purity | ≥98% (CP) | Sigma-Aldrich[3] |

| Chemical Formula | ¹³C₆H₁₀O₄ | Sigma-Aldrich[3] |

| Molecular Weight | 152.10 g/mol | Sigma-Aldrich[3] |

| Mass Shift | M+6 | Sigma-Aldrich[3] |

| Isotopic Enrichment | 99% | Cambridge Isotope Laboratories, Inc.[4] |

| Chemical Purity | 98% | Cambridge Isotope Laboratories, Inc.[4] |

| Molecular Weight (Labeled) | 152.1 g/mol | Cambridge Isotope Laboratories, Inc.[4] |

Experimental Protocols

Accurate determination of isotopic purity and enrichment is essential for the interpretation of data from tracer studies. The following are detailed methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Determination of Isotopic Purity and Enrichment by GC-MS

Objective: To quantify the isotopic distribution of this compound in a given sample.

Methodology:

-

Sample Preparation and Derivatization:

-

Accurately weigh a known amount of the this compound sample.

-

For analysis of biological samples, perform an extraction using a suitable solvent such as ethyl acetate after acidification with HCl.[5]

-

To improve volatility for GC analysis, derivatization is necessary. A common method is silylation to form a trimethylsilyl (TMS) derivative.[6]

-

Dry the sample completely under a stream of nitrogen.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and an appropriate solvent like pyridine.

-

Incubate the mixture at a controlled temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.[6]

-

-

Alternatively, methylation can be used to form dimethyl adipate using reagents like diazomethane or BF3-methanol.[4]

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the derivatized adipic acid.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: An initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes. This program should be optimized based on the specific instrument and column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode to identify the derivatized adipic acid and its isotopologues, followed by Selected Ion Monitoring (SIM) for accurate quantification of the different isotopologues.

-

Mass Range (Full Scan): m/z 50-500.

-

SIM Ions: Monitor the molecular ions and characteristic fragment ions of the derivatized unlabeled adipic acid and this compound. For the TMS derivative, characteristic ions would be monitored.[7]

-

-

-

Data Analysis and Calculation of Isotopic Enrichment:

-

Identify the peaks corresponding to the derivatized adipic acid isotopologues based on their retention times and mass spectra.

-

Integrate the peak areas of the selected ions for each isotopologue (M, M+1, M+2, etc.).

-

Correct for the natural abundance of isotopes (e.g., ¹³C, ²⁹Si, ³⁰Si in the derivatizing agent) in the unlabeled standard.

-

Calculate the isotopic enrichment using the following formula:

-

% ¹³C Enrichment = [ (Area of M+2) / (Area of M + Area of M+1 + Area of M+2) ] x 100

-

-

Determination of Isotopic Enrichment by ¹³C NMR Spectroscopy

Objective: To determine the position and extent of ¹³C labeling in this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

For quantitative analysis, a known amount of an internal standard can be added.

-

To ensure full relaxation of the carboxyl carbons, a relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added.[8]

-

-

¹³C NMR Spectroscopy:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Sequence: A standard inverse-gated proton-decoupled ¹³C NMR experiment should be used to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[9]

-

Acquisition Parameters:

-

Pulse Angle: 90° flip angle.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei, typically 30-60 seconds for carboxyl carbons) is crucial for accurate quantification.

-

Number of Scans: Sufficient number of scans to obtain a high signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Identify the resonance signals for the carboxyl carbons (¹³C=O) and the methylene carbons (-CH₂-). The carboxyl carbon signals typically appear in the range of 170-185 ppm.[2]

-

Integrate the peak areas of the ¹³C-enriched signals and any corresponding ¹²C signals (if detectable from satellites or impurities).

-

Calculate the isotopic enrichment at each labeled position by comparing the integral of the ¹³C-labeled carbon to the sum of the integrals of the labeled and unlabeled carbons at that position.

-

Signaling and Metabolic Pathways

Adipic acid is a dicarboxylic acid that can be metabolized through pathways related to fatty acid oxidation. In tracer studies, this compound can be used to investigate the flux through these metabolic routes.

Metabolic Fate of Adipic Acid

Adipic acid can be metabolized via β-oxidation, similar to fatty acids, although it is not a naturally abundant metabolite in most organisms. Its metabolism can provide insights into fatty acid oxidation and related metabolic disorders. When introduced into a biological system, this compound can be activated to its coenzyme A (CoA) ester, adipyl-CoA. This can then enter the β-oxidation spiral.

Metabolic pathway of this compound via β-oxidation.

Biosynthesis of Adipic Acid (Reverse Adipate Degradation Pathway)

In metabolic engineering, microorganisms have been engineered to produce adipic acid from renewable feedstocks. One of the promising routes is the reverse adipate degradation pathway, which starts from the central metabolites succinyl-CoA and acetyl-CoA.

Biosynthesis of Adipic Acid via the Reverse Adipate Degradation Pathway.

Experimental Workflow for a Tracer Study

The following diagram outlines a general workflow for conducting a metabolic tracer study using this compound to investigate its impact on a biological system, for instance, in the context of a drug's effect on fatty acid metabolism.

General workflow for a tracer study using this compound.

This guide provides a foundational understanding of this compound for its application in sophisticated research environments. The provided protocols and pathways serve as a starting point for experimental design and data interpretation, empowering researchers to leverage this valuable tool in their studies of metabolism and drug action.

References

- 1. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myneni.princeton.edu [myneni.princeton.edu]

- 3. Fatty Acid Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 7. Adipic acid, TMS derivative [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Pricing for Adipic Acid-1,6-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and pricing of Adipic acid-1,6-¹³C₂, a stable isotope-labeled compound crucial for metabolic research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who utilize isotopic labeling for quantitative analysis and flux studies.

Introduction to Adipic Acid-1,6-¹³C₂

Adipic acid-1,6-¹³C₂, with the chemical formula HOO¹³C(CH₂)₄¹³COOH, is a dicarboxylic acid in which the two carboxylic acid carbons are replaced with the stable isotope carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard or tracer for a variety of applications, including metabolic flux analysis (MFA) and pharmacokinetic studies. Its primary use lies in its ability to trace the metabolic fate of adipic acid and related compounds within biological systems, offering valuable insights into cellular metabolism and the mechanism of action of therapeutic agents.

Commercial Availability and Pricing

Several reputable chemical suppliers offer Adipic acid-1,6-¹³C₂ for research purposes. The pricing can vary based on the quantity, purity, and the supplier. Below is a summary of commercially available options. Please note that pricing is subject to change and may require logging into the supplier's website for the most current information.

| Supplier | Product/Catalog Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | 489697 | 99 atom % ¹³C | Custom packaging available upon request. | Price available upon request from Stable Isotopes Customer Service. |

| MedChemExpress | HY-W017522S6 | >98% | 1 mg | Contact for pricing. |

| 5 mg | Contact for pricing. | |||

| 10 mg | Contact for pricing. |

Note: Pricing information is based on data available as of late 2025 and is for informational purposes only. Please contact the suppliers directly for the most accurate and up-to-date pricing and availability.

Applications in Research and Drug Development

Stable isotope-labeled compounds like Adipic acid-1,6-¹³C₂ are indispensable tools in modern research. Their applications include:

-

Metabolic Flux Analysis (MFA): Tracing the flow of carbon atoms through metabolic pathways to understand cellular physiology and the effects of genetic or environmental perturbations.

-

Internal Standards: Serving as a precise internal standard for quantitative analysis of unlabeled adipic acid in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of adipic acid-containing compounds in drug development.

Key Metabolic Pathway: Reverse Adipate Degradation

One of the key biosynthetic pathways for adipic acid is the reverse adipate degradation pathway. This pathway has been engineered in microorganisms like E. coli for the bio-based production of adipic acid. Understanding this pathway is crucial for researchers studying dicarboxylic acid metabolism. The pathway begins with the condensation of acetyl-CoA and succinyl-CoA.

Experimental Protocols

While specific experimental protocols can vary significantly depending on the research question and the model system, the following provides a general framework for a ¹³C-Metabolic Flux Analysis (MFA) experiment using Adipic acid-1,6-¹³C₂.

General Experimental Workflow for ¹³C-MFA

The workflow for a typical ¹³C-MFA experiment involves several key stages, from experimental design to data analysis.

Detailed Methodologies

1. Cell Culture and Labeling:

-

Objective: To introduce Adipic acid-1,6-¹³C₂ into the biological system and allow for its incorporation into metabolic pathways.

-

Procedure:

-

Culture cells (e.g., microbial or mammalian) in a defined medium.

-

Introduce Adipic acid-1,6-¹³C₂ at a known concentration. The concentration will depend on the specific experiment and the expected metabolic flux.

-

Incubate the cells for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This duration needs to be determined empirically for each system.

-

2. Metabolite Extraction:

-

Objective: To rapidly quench metabolic activity and extract intracellular metabolites for analysis.

-

Procedure:

-

Quickly harvest the cells from the culture medium.

-

Immediately quench metabolic activity by, for example, immersing the cells in a cold solvent such as methanol or a methanol/water mixture.

-

Lyse the cells (e.g., through sonication or freeze-thaw cycles) to release intracellular metabolites.

-

Separate the metabolite-containing extract from the cell debris by centrifugation.

-

3. Sample Analysis by Mass Spectrometry (MS):

-

Objective: To determine the mass isotopomer distribution of target metabolites.

-

Procedure:

-

Prepare the metabolite extract for MS analysis. This may involve derivatization to improve volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) or direct injection for liquid chromatography-mass spectrometry (LC-MS).

-

Analyze the samples using an appropriate MS instrument. The instrument will separate metabolites and measure the relative abundance of different mass isotopomers (e.g., M+0, M+1, M+2, etc.).

-

4. Data Analysis and Flux Calculation:

-

Objective: To calculate the metabolic fluxes based on the measured mass isotopomer distributions.

-

Procedure:

-

Process the raw MS data to correct for background noise and determine the mass isotopomer distributions for key metabolites.

-

Use specialized software (e.g., INCA, Metran, or OpenMebius) to perform metabolic flux analysis. This software uses computational models of metabolic networks to estimate fluxes that best fit the experimental data.

-

Conclusion

Adipic acid-1,6-¹³C₂ is a valuable tool for researchers in various scientific disciplines. Its commercial availability from specialized suppliers enables its use in sophisticated analytical techniques like ¹³C-MFA, providing deep insights into cellular metabolism and the fate of adipic acid-related compounds in biological systems. The methodologies outlined in this guide provide a starting point for designing and executing experiments utilizing this powerful isotopic tracer. As with any advanced analytical technique, careful experimental design and data interpretation are paramount to obtaining reliable and meaningful results.

In-Depth Technical Guide to Adipic Acid-13C2: Safety, Handling, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Adipic acid-13C2, a stable isotope-labeled compound crucial for a range of advanced research applications. Detailed information on its safety data, handling procedures, and significant roles in metabolic flux analysis and as an internal standard in quantitative analytical methods is presented.

Section 1: Safety Data and Handling

While this compound is a stable, non-radioactive isotopologue of adipic acid, it should be handled with the same precautions as its unlabeled counterpart due to identical chemical reactivity. The isotopic labeling does not alter its chemical hazards.

Hazard Identification

Adipic acid is classified as a combustible solid that can cause serious eye damage.[1][2][3][4] It may also cause skin and respiratory irritation.[2][5][6] Fine dust particles of adipic acid can form explosive mixtures with air.[4][6]

GHS Hazard Statements:

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and to do. Continue rinsing.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are essentially the same as those of unlabeled adipic acid, with a slight increase in molecular weight due to the presence of two 13C atoms.

| Property | Value |

| Appearance | White crystalline powder/solid[2][7][8] |

| Molecular Formula | C4H10(¹³COOH)₂ |

| Molecular Weight | Approximately 148.13 g/mol |

| Melting Point | 151-154 °C |

| Boiling Point | 265 °C at 100 mmHg |

| Flash Point | 196 °C (closed cup)[2] |

| Solubility | Soluble in methanol, ethanol, acetone; slightly soluble in water.[7][9] |

Handling and Storage

Handling:

-

Use in a well-ventilated area to avoid dust formation.[3][4][10]

-

Ground all equipment to prevent static discharge.[3]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[11]

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[2]

-

As a stable isotope-labeled compound, no special precautions against radiological hazards are necessary.[12]

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment is essential for the safe handling of this compound.[13][14][15][16]

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles or a face shield.[14][15] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or coveralls.[14][15][16] |

| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended if dust is generated.[14][17] |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |

| Skin Contact | Remove contaminated clothing and wash skin with soap and water.[1] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink 200-300 ml of water. Seek immediate medical attention.[1][4] |

Section 2: Research Applications and Experimental Protocols

This compound is a valuable tool in metabolic research and quantitative analysis, primarily utilized as a tracer in ¹³C-Metabolic Flux Analysis (MFA) and as an internal standard for mass spectrometry-based quantification.

Application in ¹³C-Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate, such as this compound, into a biological system, researchers can trace the incorporation of the heavy isotope into various metabolites. The resulting labeling patterns provide detailed information about the activity of different metabolic routes.

Experimental Workflow for ¹³C-MFA:

Detailed Experimental Protocol (Representative):

This protocol provides a general framework. Specific parameters will need to be optimized for the biological system and analytical instrumentation used.

-

Cell Culture and Labeling:

-

Culture cells to a desired density in a standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be sufficient to allow for detectable incorporation into downstream metabolites.

-

Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled adipic acid.

-

-

Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by, for example, submerging the cell culture in a cold solvent like methanol or a methanol/water mixture.

-

Lyse the cells and extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).

-

Separate the polar (containing central carbon metabolites) and non-polar phases by centrifugation.

-

Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography (LC) system.

-

Inject the sample onto an appropriate LC column (e.g., a HILIC or reversed-phase column) to separate the metabolites.

-

Analyze the eluting metabolites using a tandem mass spectrometer (MS/MS) operating in a mode that allows for the detection and quantification of different isotopologues of each metabolite.

-

-

Data Analysis:

-

Process the raw LC-MS/MS data to determine the mass isotopologue distributions (MIDs) for key metabolites.

-

Use specialized software to fit the experimental MIDs to a metabolic model, which then calculates the intracellular metabolic fluxes.

-

Application as an Internal Standard

In quantitative analytical chemistry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. This compound is an ideal internal standard for the quantification of unlabeled adipic acid because it has nearly identical chemical and physical properties but a different mass, allowing it to be distinguished by a mass spectrometer.

Experimental Workflow for using this compound as an Internal Standard:

Detailed Experimental Protocol (Representative):

-

Sample Preparation:

-

To each sample (e.g., plasma, urine, or cell extract), add a known amount of a stock solution of this compound.

-

Perform the necessary sample cleanup and extraction procedure to isolate the adipic acid. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

-

LC-MS/MS Analysis:

-

Analyze the extracted samples by LC-MS/MS.

-

Set up the mass spectrometer to monitor for the specific mass transitions of both unlabeled adipic acid and this compound.

-

-

Quantification:

-

Integrate the peak areas for both the analyte (unlabeled adipic acid) and the internal standard (this compound).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Prepare a calibration curve by analyzing a series of standards with known concentrations of unlabeled adipic acid and a constant concentration of the internal standard.

-

Determine the concentration of adipic acid in the samples by comparing their peak area ratios to the calibration curve.

-

Section 3: Relevant Metabolic Pathway - Reverse Adipate Degradation

In the context of metabolic engineering and biotechnology, a key pathway for the biosynthesis of adipic acid is the reverse adipate degradation pathway. This pathway has been engineered in microorganisms like E. coli for the sustainable production of adipic acid from renewable feedstocks.

Reverse Adipate Degradation Pathway Diagram:

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. redox.com [redox.com]

- 3. chemos.de [chemos.de]

- 4. download.basf.com [download.basf.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. nj.gov [nj.gov]

- 7. chemcess.com [chemcess.com]

- 8. sanjaychemindia.com [sanjaychemindia.com]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. carlroth.com [carlroth.com]

- 12. moravek.com [moravek.com]

- 13. realsafety.org [realsafety.org]

- 14. falseguridad.com [falseguridad.com]

- 15. sams-solutions.com [sams-solutions.com]

- 16. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]

- 17. hazmatschool.com [hazmatschool.com]

Solubility of Adipic Acid-¹³C₂ in Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Adipic acid-¹³C₂, a stable isotope-labeled compound, in common laboratory solvents. Due to the isotopic labeling, the solubility characteristics of Adipic acid-¹³C₂ are expected to be nearly identical to those of unlabeled adipic acid. The data presented here is based on studies of adipic acid. This document offers quantitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Core Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. Adipic acid is a dicarboxylic acid, making it a polar molecule capable of hydrogen bonding. Its solubility is therefore highest in polar solvents.

Quantitative Solubility Data

The following tables summarize the solubility of adipic acid in various laboratory solvents at different temperatures. This data provides a strong predictive basis for the solubility of Adipic acid-¹³C₂.

Table 1: Solubility of Adipic Acid in Water

| Temperature (°C) | Solubility (g/L) |

| 10 | 14[1] |

| 25 | 24[1] |

| 100 | 1600[1] |

Table 2: Solubility of Adipic Acid in Organic Solvents

| Solvent | Solubility Profile |

| Methanol | Very Soluble[1] |

| Ethanol | Very Soluble[1] |

| Acetone | Soluble[1][2][3] |

| Ethyl Acetate | Soluble[3] |

| Acetic Acid | Soluble[1] |

| Chloroform | Soluble[2] |

| Cyclohexane | Slightly Soluble[1][3] |

| Benzene | Insoluble[3] |

| Ligroin | Insoluble[3] |

Table 3: Molar Solubility of Adipic Acid in Select Organic Solvents at Various Temperatures

| Temperature (K) | Acetone (mol fraction x₁) | Chloroform (mol fraction x₁) | Toluene (mol fraction x₁) |

| 298.15 | 0.0458 | 0.0069 | 0.0018 |

| 303.15 | 0.0572 | 0.0089 | 0.0024 |

| 308.15 | 0.0711 | 0.0114 | 0.0032 |

| 313.15 | 0.0883 | 0.0146 | 0.0042 |

| 318.15 | 0.1095 | 0.0187 | 0.0055 |

| 323.15 | 0.1356 | 0.0239 | 0.0071 |

Note: This data is derived from a study by Wu, H. et al. (2010) and represents the mole fraction of adipic acid in the saturated solution.

Experimental Protocol: Determination of Equilibrium Solubility

The following is a detailed methodology for determining the solubility of Adipic acid-¹³C₂ in a laboratory solvent, based on the widely accepted shake-flask method.[4]

Objective: To determine the equilibrium solubility of Adipic acid-¹³C₂ in a given solvent at a specified temperature.

Materials:

-

Adipic acid-¹³C₂ (solid)

-

Selected laboratory solvent (e.g., methanol, acetone, water)

-

Glass vials or flasks with sealed caps

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Adipic acid-¹³C₂ to a known volume of the chosen solvent in a sealed container.[4] The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Place the sealed container in a temperature-controlled shaker.

-

Agitate the mixture for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[4]

-

-

Phase Separation:

-

Once equilibrium is achieved, separate the undissolved solid from the saturated solution.[4]

-

This is typically done by centrifuging the mixture to pellet the excess solid.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[4]

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

-

Determine the concentration of Adipic acid-¹³C₂ in the diluted sample using a calibrated analytical method, such as HPLC.[4]

-

A calibration curve should be prepared using standard solutions of Adipic acid-¹³C₂ of known concentrations to ensure accurate quantification.[4]

-

-

Data Reporting:

-

Calculate the solubility of Adipic acid-¹³C₂ in the solvent at the specified temperature.

-

Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L).[4]

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of Adipic acid-¹³C₂.

References

Adipic Acid-13C2: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Adipic acid-13C2, a stable isotope-labeled compound crucial for metabolic research and drug development. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on its properties, analysis, and application in studying metabolic pathways.

Core Molecular Data

This compound is a form of adipic acid where two carbon atoms in the molecule have been replaced with the stable heavy isotope, carbon-13. This labeling provides a distinct mass signature that allows researchers to trace the molecule through various biological and chemical processes without the use of radioactive tracers.

| Property | Value | Source |

| Molecular Formula | C₄¹³C₂H₁₀O₄ | [1] |